molecular formula C22H17N3O3 B2404673 Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate CAS No. 325475-43-2

Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate

Cat. No.: B2404673
CAS No.: 325475-43-2
M. Wt: 371.396
InChI Key: ZSCTUUDWMOWIMK-UHFFFAOYSA-N
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Description

Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate is a useful research compound. Its molecular formula is C22H17N3O3 and its molecular weight is 371.396. The purity is usually 95%.
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Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-2-28-22(27)19(15-24)13-17-8-10-20(11-9-17)25-21(26)18(14-23)12-16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,25,26)/b18-12-,19-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCTUUDWMOWIMK-BKHHGCLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/C#N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, structure, and biological activities of this compound, drawing from diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and appropriate aromatic aldehydes. The structure can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which elucidate the arrangement of functional groups and confirm the Z configuration of the double bonds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing cyano and enoyl moieties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that derivatives of cyanoacrylate exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has also indicated that compounds with similar structures possess antimicrobial properties. This compound was tested against several bacterial strains, showing significant inhibition of growth. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed as well. For example, studies indicate that similar cyano-containing compounds can inhibit enzymes involved in cancer metabolism, such as carbonic anhydrases and matrix metalloproteinases. This compound may exhibit similar enzyme inhibition characteristics, contributing to its anticancer properties.

Research Findings

Study Findings
Cytotoxicity AssaySignificant inhibition of cancer cell lines; induction of apoptosis observed.
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria; potential for antibiotic development.
Enzyme InhibitionInhibits carbonic anhydrase activity; potential implications for cancer treatment strategies.

Case Studies

  • Cytotoxicity in Breast Cancer : A study evaluated the effects of this compound on MCF7 breast cancer cells, revealing a dose-dependent reduction in cell viability and increased markers of apoptosis.
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of intermediate enamine derivatives via condensation of ethyl cyanoacetate with substituted anilines under basic conditions (e.g., Knoevenagel reaction) .
  • Step 2 : Subsequent coupling with (Z)-2-cyano-3-phenylprop-2-enoyl chloride using a base catalyst (e.g., triethylamine) in anhydrous solvents like THF or DCM .
  • Optimization : Microwave-assisted synthesis or refluxing under inert atmosphere to enhance reaction efficiency and yield .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1Ethyl cyanoacetate, 4-aminophenyl derivative, K₂CO₃, DMF, 80°C65–75
2(Z)-2-cyano-3-phenylprop-2-enoyl chloride, Et₃N, THF, 0°C→RT50–60

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (space group Pbca, lattice parameters: a = 7.5740 Å, b = 11.337 Å, c = 30.424 Å) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identification of cyano (δ ~110–120 ppm in ¹³C) and enamine (δ ~8.5–9.5 ppm in ¹H) groups .
    • IR : Peaks at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (ester C=O) .

Q. Software Tools :

  • SHELX suite for crystallographic refinement .
  • ORTPE-3 for graphical representation of hydrogen-bonding networks .

Q. What functional groups dictate its chemical reactivity?

The compound’s reactivity is governed by:

  • Cyano groups (C≡N) : Participate in nucleophilic additions (e.g., Michael acceptors) .
  • Enamine double bond (C=C) : Susceptible to electrophilic attacks and photoisomerization .
  • Ester moiety (COOEt) : Hydrolyzes under acidic/basic conditions to carboxylic acid derivatives .

Q. Electronic Effects :

  • Electron-withdrawing cyano groups enhance the electrophilicity of the α,β-unsaturated ester, facilitating conjugation-driven reactions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinned crystals) be resolved during refinement?

  • Data Collection : Use high-resolution synchrotron sources to mitigate twinning artifacts .
  • Refinement Strategies :
    • SHELXL TWIN/BASF commands : Model twin laws (e.g., pseudo-merohedral twinning) .
    • Validation Tools : CheckR/PLATON to assess data quality and symmetry mismatches .
  • Case Study : A 2023 study resolved a 2.1 Å dataset with R₁ = 0.043 using iterative twin refinement in SHELXL .

Q. What mechanistic insights explain the compound’s regioselectivity in Michael addition reactions?

  • Steric vs. Electronic Control :
    • Steric hindrance : Bulky phenyl substituents direct nucleophiles to the less hindered β-position .
    • Conjugation effects : Electron-deficient enamine systems favor 1,4-addition over 1,2-addition .
  • Experimental Validation :
    • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates .
    • DFT calculations : Predict transition-state energies for competing pathways .

Q. How can discrepancies in reported biological activity data (e.g., enzyme inhibition) be addressed?

  • Assay Optimization :
    • Dose-response curves : Use standardized protocols (e.g., IC₅₀ determination with triplicate measurements) .
    • Solubility controls : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
  • Data Reconciliation :
    • Meta-analysis : Compare results across studies using common reference inhibitors (e.g., staurosporine for kinase assays) .
    • Structural analogs : Test derivatives to isolate structure-activity relationships (SAR) .

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